

Safety and toxicity profile of TA-02

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Compound of Interest

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An In-depth Technical Guide on the Safety and Toxicity Profile of ^{212}Pb -DOTAMTATE (investigated in the ALPHAMEDIX-02 Trial)

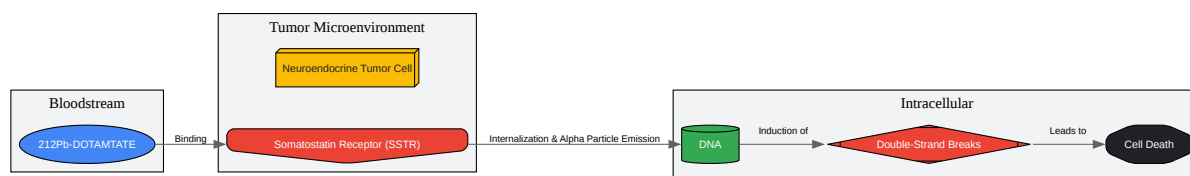
Introduction

This technical guide provides a comprehensive overview of the safety and toxicity profile of ^{212}Pb -DOTAMTATE, a targeted alpha therapy investigated for the treatment of somatostatin receptor-positive (SSTR+) neuroendocrine tumors (NETs). The information presented is primarily derived from the ALPHAMEDIX-02 Phase II clinical trial. This document is intended for researchers, scientists, and drug development professionals.

^{212}Pb -DOTAMTATE is a radiopharmaceutical that combines a somatostatin analogue (DOTAMTATE) with Lead-212 (^{212}Pb), an alpha-emitting radionuclide. The DOTAMTATE component targets SSTRs that are overexpressed on NET cells, allowing for the localized delivery of cytotoxic alpha radiation.[1] Alpha particles have a high linear energy transfer and a short path length, which allows for potent and targeted killing of cancer cells with potentially minimal damage to surrounding healthy tissues.[2]

Mechanism of Action

^{212}Pb -DOTAMTATE's mechanism of action is centered on its targeted delivery of alpha particles to SSTR-expressing tumor cells. Upon administration, the DOTAMTATE moiety binds to SSTRs on the surface of NET cells. Following this binding, the radioactive decay of ^{212}Pb and its daughter isotopes releases high-energy alpha particles in close proximity to the tumor cells. This localized radiation induces complex and difficult-to-repair double-strand DNA breaks, leading to cell death.[1][3]



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Figure 1: Mechanism of action of 212Pb-DOTAMTATE.

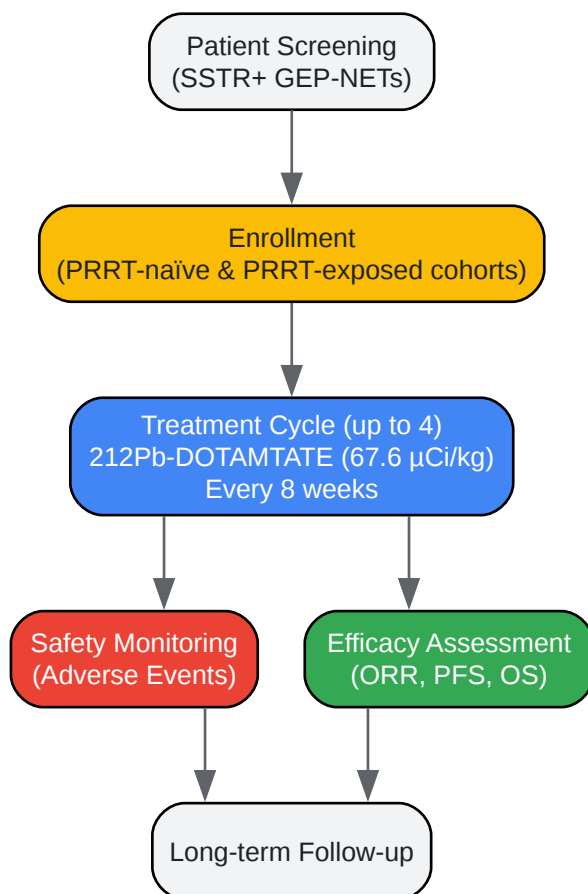
Clinical Safety Profile: ALPHAMEDIX-02 Trial

The ALPHAMEDIX-02 trial is a Phase II, open-label, multicenter study that evaluated the safety and efficacy of 212Pb-DOTAMTATE in patients with unresectable or metastatic SSTR+ gastroenteropancreatic neuroendocrine tumors (GEP-NETs). The study included two cohorts: PRRT-naïve patients and patients previously treated with peptide receptor radionuclide therapy (PRRT-exposed).^{[4][5][6]}

Experimental Protocol: ALPHAMEDIX-02 Trial

- Study Design: Phase II, open-label, multicenter, single-group assignment.^{[5][6][7]}
- Patient Population: Adults (≥18 years) with histologically confirmed, unresectable or metastatic GEP-NETs with SSTR expression confirmed by imaging. Patients were required to have disease progression.^{[8][9]}
- Treatment Regimen: 212Pb-DOTAMTATE administered at a dose of 67.6 μCi/kg per cycle, with a maximum activity of 5.5-6 mCi per cycle.^{[5][6][7]} Treatment was given every 8 weeks for up to 4 cycles.^{[3][5][6][7]}
- Primary Endpoints: Overall Response Rate (ORR) per RECIST 1.1 and the incidence and severity of adverse events.^{[4][5]}

- Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), and health-related quality of life.[4][5]



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Figure 2: Simplified workflow of the ALPHAMEDIX-02 clinical trial.

Adverse Events

The safety profile of 212Pb-DOTAMTATE in the ALPHAMEDIX-02 trial was considered manageable.[6][10] Most treatment-emergent adverse events (TEAEs) were grade 1 or 2.[10]

Table 1: Common Short-Term Adverse Events (All Grades)

Adverse Event	Frequency	Grade
Alopecia	Common	Mostly Grade 1/2
Nausea	Very Common	Mostly Grade 1/2
Fatigue	Very Common	Mostly Grade 1/2
Cytopenias	Not specified	Generally not severe
Lymphopenia	High rate	Including Grade 3/4

Source:[4]

Table 2: Grade 3 and 4 Adverse Events in PRRT-Naïve Cohort

Adverse Event	Incidence
Grade 3 and 4 AEs (overall)	59%
Lymphocytopenia	Leading cause of Grade 3/4 AEs

Source:[5]

Table 3: Grade ≥ 3 Treatment-Emergent Adverse Events in PRRT-Exposed Cohort

Adverse Event	Incidence
Grade ≥ 3 TEAEs (overall)	34.6%
Lymphopenia	15.4%

Source:[3]

Long-Term Toxicities

Long-term toxicities have also been observed with ^{212}Pb -DOTAMTATE treatment.[4]

- Renal Insufficiency: Further investigation is needed to fully characterize this long-term toxicity.[4]

- Achalasia: A unique and chronic side effect observed is esophageal dysmotility, manifesting as achalasia. This condition involves the failure of the lower esophageal sphincter to relax during swallowing and often requires intervention such as Botox injections.[4]

Fatal Adverse Events

In the PRRT-naïve cohort, four fatal adverse events were reported. These were attributed to death/progressive disease (n=2), carcinoid syndrome (n=1), and sepsis (n=1).[5]

Preclinical Toxicology

Preclinical studies in a neuroendocrine tumor model have provided initial insights into the toxicity profile of 212Pb-DOTAMTATE.[11]

Experimental Protocol: Preclinical Study

- Animal Model: Not specified in the provided search results.
- Treatment: Single and fractionated doses of 212Pb-DOTAMTATE were administered.[11][12]
- Toxicity Assessment: Survival and kidney uptake were monitored. Kidney protection agents were also evaluated.[11][12]

Key Findings

- Favorable Toxicity Profile: 212Pb-DOTAMTATE displayed a favorable toxicity profile in preclinical models.[11][12]
- Survival: A single dose of 20μCi resulted in 100% survival. Non-toxic cumulative doses of up to 45μCi were observed when fractionated into three smaller doses of 15μCi.[11][12]
- Kidney Uptake: As with other peptide receptor radionuclide therapies, renal clearance and retention were observed. The use of kidney protection agents such as L-lysine and L-arginine significantly reduced drug accumulation in the kidneys.[11]

Summary

212Pb-DOTAMTATE has demonstrated a manageable safety profile in the ALPHAMEDIX-02 Phase II clinical trial. The most common adverse events are generally mild to moderate and

include alopecia, nausea, and fatigue. Lymphopenia is a notable hematological toxicity. A unique long-term toxicity of achalasia has been identified and requires further study. Preclinical data support a favorable toxicity profile, particularly when administered in fractionated doses and with kidney protection agents. Further randomized studies are needed to fully characterize the safety and efficacy of ^{212}Pb -DOTAMTATE in comparison to current standard-of-care treatments for neuroendocrine tumors.[4]

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